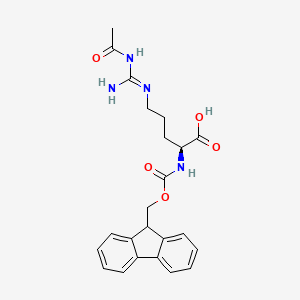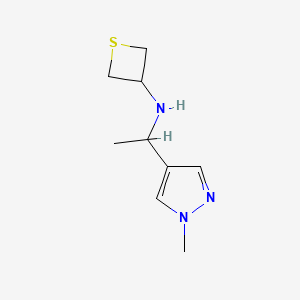![molecular formula C23H18N4O3S2 B12932371 4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide CAS No. 827025-09-2](/img/structure/B12932371.png)
4-[(4-Methoxyacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide is a complex organic compound that features an acridine moiety, a thiazole ring, and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine moiety: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the methoxy group: This step can be performed via methylation reactions using reagents like methyl iodide.
Formation of the thiazole ring: This can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide formation: The final step involves the reaction of the thiazole derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the acridine moiety, potentially leading to dihydroacridine derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Hydroxylated derivatives: Formed through oxidation.
Dihydroacridine derivatives: Formed through reduction.
Substituted sulfonamides: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: The compound may exhibit antibacterial or antifungal properties.
Anticancer Agents: Potential use in cancer therapy due to its ability to intercalate with DNA.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs.
Industry
Dye Industry: Acridine derivatives are often used as dyes.
Mécanisme D'action
The mechanism of action of 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide may involve:
DNA Intercalation: The acridine moiety can intercalate with DNA, disrupting replication and transcription processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methoxyacridin-9-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide
- 4-((4-Methoxyacridin-9-yl)amino)-N-(thiazol-4-yl)benzenesulfonamide
Uniqueness
- Structural Features : The combination of acridine, thiazole, and sulfonamide groups is unique and may confer specific biological activities.
- Biological Activity : The specific arrangement of functional groups may result in unique interactions with biological targets.
Propriétés
Numéro CAS |
827025-09-2 |
|---|---|
Formule moléculaire |
C23H18N4O3S2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
4-[(4-methoxyacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O3S2/c1-30-20-8-4-6-18-21(17-5-2-3-7-19(17)26-22(18)20)25-15-9-11-16(12-10-15)32(28,29)27-23-24-13-14-31-23/h2-14H,1H3,(H,24,27)(H,25,26) |
Clé InChI |
QSTHELYKOVGBDJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)

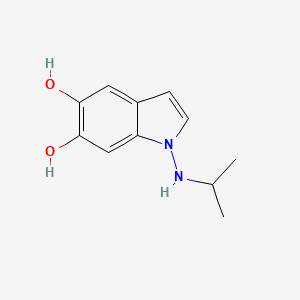


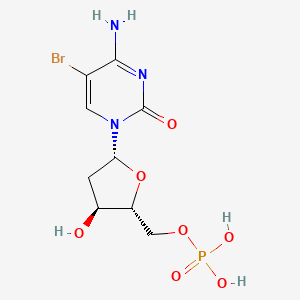

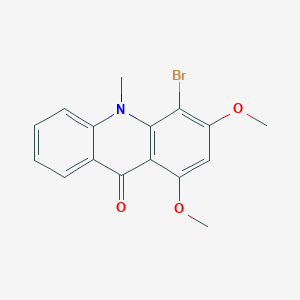
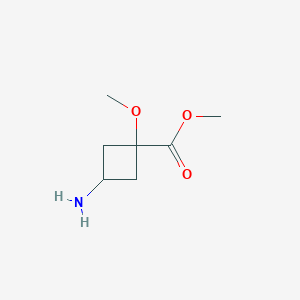
![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)
